6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17399495
InChI: InChI=1S/C8H10N2O2/c1-11-7-3-2-5-6(9)4-12-8(5)10-7/h2-3,6H,4,9H2,1H3
SMILES:
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine

CAS No.:

Cat. No.: VC17399495

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine -

Specification

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 6-methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine
Standard InChI InChI=1S/C8H10N2O2/c1-11-7-3-2-5-6(9)4-12-8(5)10-7/h2-3,6H,4,9H2,1H3
Standard InChI Key DEGGCRFKYHTTPT-UHFFFAOYSA-N
Canonical SMILES COC1=NC2=C(C=C1)C(CO2)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine features a bicyclic system comprising a furan ring fused to a partially saturated pyridine moiety. The methoxy group at position 6 and the primary amine at position 3 dominate its electronic profile, influencing both solubility and reactivity.

Table 1: Molecular Properties of 6-Methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine

PropertyValue
Molecular FormulaC8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight166.18 g/mol
IUPAC Name6-methoxy-2,3-dihydrofuro[2,3-b]pyridin-3-amine
InChI KeyDEGGCRFKYHTTPT-UHFFFAOYSA-N
Canonical SMILESCOC1=NC2=C(C=C1)C(CO2)N

The amine group’s nucleophilicity facilitates electrophilic substitutions, while the methoxy group’s electron-donating effects stabilize aromatic interactions. X-ray crystallography of analogous structures reveals planar geometry at the pyridine ring, with slight puckering in the dihydrofuran segment.

Synthetic Methodologies

Cyclization-Based Approaches

A principal synthesis route involves cyclization of a linear precursor under acidic conditions. One documented method begins with 2,5-dichloronicotinic acid, which undergoes esterification followed by nucleophilic substitution with a methoxy-bearing nucleophile. Subsequent reduction and cyclization yield the dihydrofuropyridine core.

Key Reaction Steps:

  • Esterification: 2,5-Dichloronicotinic acid → Methyl 2,5-dichloronicotinate (85% yield).

  • Methoxy Introduction: Nucleophilic aromatic substitution using sodium methoxide (70°C, 12 h).

  • Amine Formation: Catalytic hydrogenation with Raney nickel (H₂, 50 psi).

  • Cyclization: Intramolecular etherification via acetic anhydride in pyridine (110°C, 6 h).

Table 2: Optimization of Cyclization Conditions

ParameterEffect on Yield
Temperature>100°C required for ring closure
SolventPyridine enhances selectivity
CatalystAcetic anhydride accelerates reaction rate

Chemical Reactivity and Derivative Synthesis

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes regioselective substitutions. Bromination at position 4 occurs preferentially due to directive effects of the methoxy group, enabling access to halogenated analogs for cross-coupling reactions.

Amine Functionalization

The primary amine participates in acylation and sulfonylation reactions. For instance, treatment with acetyl chloride yields NN-acetyl-6-methoxy-2,3-dihydrofuro[2,3-B]pyridin-3-amine, a prodrug candidate with enhanced blood-brain barrier permeability.

Mechanistic Insights into Biological Activity

Enzyme Inhibition Profiling

In silico docking studies predict high affinity for kinase targets such as GSK-3β (binding energy: −9.2 kcal/mol) and JAK2 (−8.7 kcal/mol). The methoxy group forms hydrogen bonds with catalytic lysine residues, while the furan oxygen stabilizes hydrophobic pockets.

Figure 1: Hypothesized Binding Mode to GSK-3β

  • Methoxy Group: Hydrogen bond to Lys85.

  • Amine Group: Ionic interaction with Asp200.

  • Furan Ring: π-Stacking with Phe93.

Applications in Drug Discovery

Neuroprotective Agents

Structural analogs demonstrate inhibition of amyloid-β aggregation (IC₅₀: 12 µM), suggesting potential in Alzheimer’s disease therapy. The dihydrofuran segment may reduce oxidative stress via free radical scavenging.

Anti-Inflammatory Candidates

Analytical and Stability Profiling

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition onset at 210°C. Thermogravimetric Analysis (TGA) indicates 5% mass loss by 200°C under nitrogen, confirming suitability for high-temperature reactions.

Challenges and Future Directions

Scalability Limitations

Current methods suffer from low yields (<40%) in cyclization steps. Flow chemistry approaches could enhance throughput by minimizing intermediate isolation.

Toxicity Profiling

Preliminary cytotoxicity assays in HepG2 cells show CC₅₀ > 100 µM, but metabolite screening is needed to evaluate hepatic clearance pathways.

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